molecular formula C16H11O8- B1264642 3',4',5,7-Pentahydroxy-8-methoxyflavon-3-olate

3',4',5,7-Pentahydroxy-8-methoxyflavon-3-olate

Cat. No. B1264642
M. Wt: 331.25 g/mol
InChI Key: ZASFHSAGASJGRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate is conjugate base of 3,3',4',5,7-pentahydroxy-8-methoxyflavone It is a conjugate base of a 3,3',4',5,7-pentahydroxy-8-methoxyflavone.

Scientific Research Applications

1. Spectrometric Differentiation

Research by Goudard et al. (1978) demonstrates the use of mass spectrometry in differentiating dihydroxy-5,7 methoxy-6 or 8 flavones, including compounds similar to 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate. This study highlights the method's ability to identify and differentiate complex flavonoid structures (Goudard et al., 1978).

2. Antioxidant Properties

Awouafack et al. (2013) isolated new flavones from Eriosema robustum, exhibiting significant antioxidant activity. These compounds, structurally related to 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate, underline the potential antioxidant applications of such flavonoids (Awouafack et al., 2013).

3. Antiviral Activities

De Meyer et al. (1991) explored the antiviral activities of 4'-hydroxy-3-methoxyflavones, closely related to the compound . The study found that specific structural features, like the 4'-hydroxyl and 3-methoxyl groups, are crucial for high antiviral activity, suggesting similar potentials for 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate (De Meyer et al., 1991).

4. Photophysical Properties

Christoff et al. (1996) conducted a study on the photophysical properties of various methoxyflavones. This research is relevant for understanding the behavior of 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate under different light conditions, which can have implications in phototherapy and photochemistry (Christoff et al., 1996).

5. Microbial Transformations

Kostrzewa-Susłow et al. (2014) investigated the microbial transformation of 3-methoxyflavone, providing insights into how microorganisms can alter the structure and potentially the functionality of compounds like 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate. Such transformations can be crucial in pharmaceutical and biotechnological applications (Kostrzewa-Susłow et al., 2014).

6. Vasodilator Activity

El Antri et al. (2010) explored the vasodilator activities of methoxy flavonols, suggesting potential cardiovascular applications for similar compounds, including 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate. Understanding these effects is important for developing novel therapeutics for vascular diseases (El Antri et al., 2010).

properties

Product Name

3',4',5,7-Pentahydroxy-8-methoxyflavon-3-olate

Molecular Formula

C16H11O8-

Molecular Weight

331.25 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-methoxy-4-oxochromen-3-olate

InChI

InChI=1S/C16H12O8/c1-23-15-10(20)5-9(19)11-12(21)13(22)14(24-16(11)15)6-2-3-7(17)8(18)4-6/h2-5,17-20,22H,1H3/p-1

InChI Key

ZASFHSAGASJGRN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)[O-])C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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